![molecular formula C15H14N2O B14385603 2-(2-Methoxy-5-methylphenyl)pyrazolo[1,5-a]pyridine CAS No. 88467-87-2](/img/structure/B14385603.png)
2-(2-Methoxy-5-methylphenyl)pyrazolo[1,5-a]pyridine
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Overview
Description
2-(2-Methoxy-5-methylphenyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, material science, and other fields. The unique structure of this compound, which includes a pyrazole ring fused to a pyridine ring, contributes to its interesting chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(2-Methoxy-5-methylphenyl)pyrazolo[1,5-a]pyridine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-methoxy-5-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a suitable pyridine derivative under acidic conditions to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
Chemical Reactions Analysis
Scientific Research Applications
2-(2-Methoxy-5-methylphenyl)pyrazolo[1,5-a]pyridine has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-5-methylphenyl)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in the inhibition or activation of specific biological processes . Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2-(2-Methoxy-5-methylphenyl)pyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in the nature of the substituents and the position of the nitrogen atoms.
Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings and exhibit distinct chemical and biological properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds feature an additional triazole ring fused to the pyrazolopyrimidine core, leading to unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88467-87-2 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(2-methoxy-5-methylphenyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C15H14N2O/c1-11-6-7-15(18-2)13(9-11)14-10-12-5-3-4-8-17(12)16-14/h3-10H,1-2H3 |
InChI Key |
TURNJZHDTBEFFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=NN3C=CC=CC3=C2 |
Origin of Product |
United States |
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